molecular formula C21H16O4 B1292231 2-Acetoxy-4'-phenoxybenzophenone CAS No. 890098-30-3

2-Acetoxy-4'-phenoxybenzophenone

Cat. No.: B1292231
CAS No.: 890098-30-3
M. Wt: 332.3 g/mol
InChI Key: JBZLVWLCVLNDKD-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-phenoxybenzophenone is an organic compound with the molecular formula C21H16O4. It features a benzophenone core with an acetoxy group at the 2-position and a phenoxy group at the 4’-position

Scientific Research Applications

2-Acetoxy-4’-phenoxybenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-phenoxybenzophenone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 2-Acetoxy-4’-phenoxybenzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-phenoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-phenoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, influencing various biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler structure without the acetoxy and phenoxy groups.

    4-Acetoxybenzophenone: Lacks the phenoxy group at the 4’-position.

    4-Phenoxybenzophenone: Lacks the acetoxy group at the 2-position.

Uniqueness

2-Acetoxy-4’-phenoxybenzophenone is unique due to the presence of both acetoxy and phenoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

[2-(4-phenoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-15(22)24-20-10-6-5-9-19(20)21(23)16-11-13-18(14-12-16)25-17-7-3-2-4-8-17/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZLVWLCVLNDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641573
Record name 2-(4-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-30-3
Record name Methanone, [2-(acetyloxy)phenyl](4-phenoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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